molecular formula C14H22N2 B1622155 2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane CAS No. 881042-05-3

2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane

Cat. No. B1622155
M. Wt: 218.34 g/mol
InChI Key: SPGNEZQSVLUIBF-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane is a chemical compound with the molecular formula C14H22N2 . It has a molecular weight of 218.34 g/mol .


Molecular Structure Analysis

The molecular structure of 2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) that is substituted with two methyl groups (CH3) at the 2nd and 6th positions . This pyridine ring is linked to an azepane ring (a seven-membered ring with six carbon atoms and one nitrogen atom) through a methylene bridge (-CH2-) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane include a molecular weight of 218.33800 and a LogP value of 3.10190 . The LogP value is a measure of the compound’s lipophilicity, which influences its absorption, distribution, metabolism, and excretion in the body .

Scientific Research Applications

Application 1: Metal(ii) Complexes Based on Pyridin-4-yl Compounds

  • Summary of Application : Pyridin-4-yl compounds have been used to create metal(ii) complexes, which can act as electrocatalysts for the hydrogen evolution reaction (HER) from water .
  • Methods of Application : The complexes were solvothermally synthesized and structurally characterized by single-crystal X-ray diffraction . The ligand acted as a μ2-bridge linking two metal(ii) centers .
  • Results : The Ni complex and the Co complex can act as the electrocatalysts for the HER from water, and the Co complex shows better electrocatalytic activity .

Application 2: Synthesis of Coordination Compounds

  • Summary of Application : 2,2′:6′,2″-Terpyridine (tpy) and its derivatives, which are similar to the compound you mentioned, are tridentate ligands widely employed for the synthesis of coordination compounds .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically involve chemical reactions under controlled conditions .
  • Results : These coordination compounds have several potential applications in catalysis, medicine, and supramolecular chemistry .

Application 3: Selective Oxidation of Methyl Aromatics

  • Summary of Application : 4-N,N-Dimethylaminopyridine (DMAP), a compound similar to the one you mentioned, has been used as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically involve chemical reactions under controlled conditions .
  • Results : DMAP exhibited higher catalytic activity than other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine and pyridine .

Application 4: Synthesis of Metal(ii) Complexes

  • Summary of Application : A novel rigid ditopic ligand, 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile (L), has been used to synthesize three metal(ii) complexes .
  • Methods of Application : The complexes were solvothermally synthesized and structurally characterized by single-crystal X-ray diffraction .
  • Results : Among the three complexes, the Ni complex 1 and the Co complex 2 can act as the electrocatalysts for the hydrogen evolution reaction (HER) from water, and the Co complex 2 shows better electrocatalytic activity .

properties

IUPAC Name

2-[(2,6-dimethylpyridin-4-yl)methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-8-13(9-12(2)16-11)10-14-6-4-3-5-7-15-14/h8-9,14-15H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGNEZQSVLUIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)CC2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405864
Record name 2-[(2,6-dimethylpyridin-4-yl)methyl]azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane

CAS RN

881042-05-3
Record name 2-[(2,6-dimethylpyridin-4-yl)methyl]azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane
Reactant of Route 2
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane
Reactant of Route 3
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane
Reactant of Route 4
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane
Reactant of Route 5
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane
Reactant of Route 6
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane

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